Sulfoxone

Description

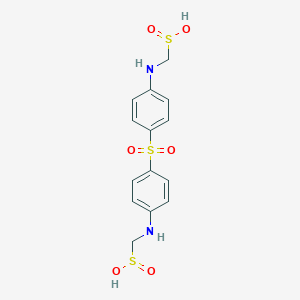

Structure

2D Structure

Properties

Key on ui mechanism of action |

Sulfoxone is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal substrate for the enzyme, para-aminobenzoic acid (PABA) cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. |

|---|---|

CAS No. |

144-76-3 |

Molecular Formula |

C14H16N2O6S3 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

[4-[4-(sulfinomethylamino)phenyl]sulfonylanilino]methanesulfinic acid |

InChI |

InChI=1S/C14H16N2O6S3/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20) |

InChI Key |

NEDPPCHNEOMTJV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |

Canonical SMILES |

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |

Other CAS No. |

144-76-3 144-75-2 |

physical_description |

Solid |

solubility |

2.63e+00 g/L |

Synonyms |

aldesulfon sodium Diasone sulfoxone sulfoxone sodium sulfoxone, disodium salt |

Origin of Product |

United States |

Historical Perspectives on Sulfone Pharmacology and Development

Initial Pharmacological Investigations of Sulfones

Following the synthesis of Dapsone (B1669823) and the rise of sulfonamides, the 1930s and 1940s saw a surge in research to uncover the therapeutic potential of sulfone compounds. These investigations quickly moved from the laboratory bench to experimental models of infectious diseases, ultimately leading to a monumental breakthrough in the treatment of a condition that had plagued humanity for centuries.

Antimicrobial Research of Sulfones in the 1930s

The discovery of Prontosil's in vivo efficacy and its metabolization to sulfanilamide (B372717) spurred a broad investigation into related sulfur-containing compounds. Although Dapsone had been synthesized in 1908, it wasn't until 1937 that its antibacterial action was first reported. Researchers, inspired by the success of sulfonamides, began to systematically evaluate sulfones for their antimicrobial properties. Early in vitro studies and tests in animal models revealed that sulfones possessed significant antibacterial activity, particularly against gram-positive bacteria. These initial findings established sulfones as a promising class of compounds worthy of further development as chemotherapeutic agents. The research of this era laid the critical groundwork for understanding the structure-activity relationships of sulfones and their potential applications in treating various bacterial infections.

Early Studies on Sulfone Derivatives in Experimental Infections (e.g., Streptococcal, Tuberculosis)

The initial antimicrobial promise of sulfones was quickly tested in experimental models of specific and challenging infections. Following the success of sulfonamides against streptococcal diseases, sulfone derivatives were also evaluated for this purpose. These studies demonstrated that sulfones were effective in combating streptococcal infections in animal models, providing further evidence of their therapeutic potential.

A particularly significant area of early research was the investigation of sulfones against tuberculosis. At the time, tuberculosis was a major cause of mortality with no effective treatment. Researchers demonstrated that Dapsone and its derivatives could inhibit the growth of Mycobacterium tuberculosis in guinea pigs. These early studies on experimental tuberculosis were crucial in highlighting the potential of sulfones to treat mycobacterial diseases, a discovery that would soon have profound implications for another devastating mycobacterial infection: leprosy.

Sulfones as First Antibiotics Effective in Leprosy (e.g., Promin, Dapsone)

The most significant early therapeutic application of sulfones was in the treatment of leprosy, a disease for which no effective cure existed. In the early 1940s, a sulfone derivative named Promin (sodium glucosulfone) was investigated for its potential to treat leprosy. Promin is a prodrug that breaks down in the body to release Dapsone. The initial trials of Promin for leprosy were conducted at the National Leprosarium in Carville, Louisiana. The results, first published in 1941, were revolutionary, demonstrating for the first time that a drug could effectively control and treat leprosy. This discovery was hailed as a miracle and marked a turning point in the history of this ancient disease, offering hope to millions who had been stigmatized and isolated.

Following the success of Promin, which was administered by injection, further research led to the use of the parent compound, Dapsone, in the late 1940s. Dapsone, which could be administered orally, became the cornerstone of leprosy treatment for several decades. Although resistance to Dapsone would eventually emerge, its introduction as the first effective antibiotic against Mycobacterium leprae fundamentally changed the prognosis for individuals with leprosy and paved the way for the development of multidrug therapies that remain the standard of care today.

Evolution of Sulfone Scaffolds in Medicinal Chemistry

The sulfone group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, has become an important scaffold in modern medicinal chemistry. wikipedia.org Its unique physicochemical properties have led to its integration into a wide array of therapeutic agents.

Sulfone Functional Groups in Approved Pharmaceuticals

The versatility of the sulfone functional group is evident in its presence across a diverse range of FDA-approved drugs. nih.gov This moiety is a key structural component in pharmaceuticals developed for various diseases. nih.gov For instance, dapsone, a well-known sulfone, has been used as an antibiotic for the treatment of leprosy, dermatitis herpetiformis, and other conditions. wikipedia.orgdrugbank.com

The application of sulfones extends to numerous other therapeutic classes. For example, the sulfonylurea class of drugs, which includes compounds like glipizide (B1671590) and glyburide, are used in the management of type 2 diabetes. drugbank.com In the realm of infectious diseases, sulfone-containing drugs such as the HIV protease inhibitor darunavir (B192927) and the direct-acting antiviral agent dasabuvir (B606944) for hepatitis C are critical therapeutic options. drugbank.com Furthermore, the sulfone moiety is found in topical antibiotics like mafenide, which is used for treating burns. drugbank.com The structural diversity of sulfur-containing compounds, with sulfones being a prominent class, has been instrumental in the evolution of the pharmaceutical industry. nih.gov

Role of Sulfone Moieties as Bioisosteres

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar properties to enhance a drug's efficacy or safety profile, is a fundamental strategy. nih.gov The sulfone moiety is frequently employed as a bioisostere due to its distinct electronic and steric characteristics. researchgate.net

The sulfone group is recognized as a valuable pharmacophore that can be used to optimize the physicochemical properties of lead compounds. researchgate.net It is a polar group that can act as a hydrogen bond acceptor and possesses electron-withdrawing properties. researchgate.netnih.gov These attributes allow it to serve as a bioisostere for other functional groups, such as ketones and carboxylic acids. researchgate.net By replacing these groups with a sulfone, medicinal chemists can modulate a molecule's properties to improve its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net For example, the introduction of a sulfone can lower a molecule's lipophilicity, which may in turn increase its solubility and metabolic stability. researchgate.net

The bioisosteric replacement of functional groups like sulfonamides with sulfoximines, which are aza-analogues of sulfones, has gained significant interest in drug design. nih.govchemrxiv.org This strategy has been successfully applied in the development of clinical candidates. chemrxiv.org The ability of the sulfone group and its analogues to mimic other functionalities while offering improved pharmacological properties underscores its importance in the design of new and more effective therapeutic agents. nih.gov

Mechanistic Elucidation of Sulfoxone S Biological Actions

Broader Cellular and Biochemical Pathways of Sulfone Derivatives

Beyond their primary role as antifolates, compounds containing the sulfone moiety have been shown to engage with other biological pathways. Research into various sulfone derivatives has revealed a wider range of activities, including anti-inflammatory and cytotoxic effects.

For example, certain dimethyl arylsulfonyl malonates and a sulfone triazole have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12) in activated macrophages. nih.gov The mechanism for this effect involves the reduction of inducible nitric oxide synthase (iNOS) protein expression. nih.gov Some of these derivatives were also found to arrest the cell cycle in mitogen-stimulated spleen cells, with some blocking the G0/G1 phase and others the G2/M phase. nih.gov

Other research has demonstrated that synthetic (6-deoxy-glycopyranosid-6-yl) sulfone derivatives can act as inhibitors of Ca2+-ATPase, an enzyme crucial for transporting calcium ions across cell membranes. nih.gov Additionally, some cyclic sulfone compounds have been noted for their potential to inhibit matrix metalloproteinases and act as diuretics. mdpi.com These findings indicate that the sulfone chemical scaffold can be a platform for developing agents that target a variety of cellular and biochemical processes beyond folic acid synthesis.

Modulation of Cyclooxygenase (COX) Pathways

The canonical mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. nih.govacs.orgnih.gov Sulindac (B1681787) itself is a prodrug that is metabolized in the body into two key forms: sulindac sulfide (B99878) and sulindac sulfone. scienceopen.comaacrjournals.org

Sulindac Sulfide: This metabolite is a potent, non-selective inhibitor of both COX-1 and COX-2 and is responsible for the anti-inflammatory properties associated with sulindac. scienceopen.comnih.govnih.gov

Sulindac Sulfone (Exisulind): This metabolite is generated through irreversible oxidation and is notably characterized by its lack of significant COX-inhibitory activity. aacrjournals.orgnih.govnih.gov Despite being a poor inhibitor of COX enzymes, sulindac sulfone demonstrates considerable efficacy in inhibiting tumor cell growth and inducing apoptosis. scienceopen.comnih.gov

This fundamental difference underscores that the anticancer effects of sulindac sulfone are mediated through pathways largely independent of prostaglandin (B15479496) synthesis inhibition. nih.govfrontiersin.org

The discovery that sulindac sulfone retains potent antineoplastic activity despite being a weak COX inhibitor was a pivotal moment in understanding its function. nih.govscienceopen.com This finding provided compelling evidence for the existence of COX-independent mechanisms responsible for its therapeutic effects. nih.govfrontiersin.org Numerous studies have since confirmed that sulindac sulfone can inhibit the growth of various tumor cell lines and trigger apoptosis, the process of programmed cell death, irrespective of the cells' COX expression levels. nih.govnih.gov This COX-independent activity is considered the primary driver of its anticancer properties. nih.govscienceopen.com

The Ras family of oncogenes, particularly K-ras, are frequently mutated in human cancers and play a central role in driving tumor development. nih.govresearchgate.net Sulindac sulfone has been shown to interfere with K-ras-dependent signaling pathways. aacrjournals.orgnih.gov In studies using human colon cancer cells engineered to have an activated K-ras oncogene, the cells expressed high levels of COX-2 protein. aacrjournals.orgnih.gov Treatment with sulindac sulfone led to an inhibition of this K-ras-dependent COX-2 protein expression. aacrjournals.orgnih.gov This action is distinct from its sulfide counterpart, which directly inhibits the COX enzyme's activity but has little effect on its expression in this model. nih.gov These findings indicate that sulindac sulfone can modulate the signaling pathways downstream of activated K-ras, thereby suppressing the expression of genes that are critical for tumor growth. aacrjournals.org

Induction of Apoptosis by Sulfone Metabolites (e.g., Sulindac Sulfone)

The primary mechanism through which sulindac sulfone exerts its anticancer effects is the induction of apoptosis. nih.govscienceopen.comnih.gov This programmed cell death is a crucial process for eliminating damaged or cancerous cells. A remarkable feature of sulindac sulfone is its ability to selectively induce apoptosis in neoplastic cells, such as those in rectal polyps of patients with familial adenomatous polyposis (FAP), while leaving normal rectal mucosa unaffected. scienceopen.comfrontiersin.org This suggests a degree of tumor-selectivity not commonly seen with conventional chemotherapeutic agents. frontiersin.org

The apoptotic pathway triggered by sulindac sulfone is fundamentally different from that induced by many DNA-damaging chemotherapeutic drugs. nih.gov Crucially, this pathway does not depend on the inhibition of COX enzymes, a fact firmly established by the potent apoptotic activity of the non-COX-inhibitory sulfone metabolite itself. aacrjournals.orgnih.gov

Furthermore, the induction of apoptosis by sulindac sulfone is independent of the tumor suppressor protein p53. aacrjournals.orgnih.gov In experiments, cancer cells lacking a functional p53 gene, which are often resistant to conventional chemotherapy, still underwent apoptosis when treated with sulindac metabolites. nih.gov This indicates that sulindac sulfone can bypass a common mechanism of drug resistance in cancer cells.

Table 1: Summary of Apoptotic Pathway Characteristics for Sulindac Sulfone

| Feature | Role in Sulindac Sulfone-Induced Apoptosis | Supporting Evidence |

| COX Inhibition | Not Required | Potent apoptosis is induced by the sulfone metabolite, which lacks significant COX-inhibitory activity. aacrjournals.orgnih.govnih.gov |

| p53 Induction | Not Required | Apoptosis occurs in cancer cells that lack the p53 gene. aacrjournals.orgnih.gov |

A key COX-independent mechanism mediating sulindac sulfone-induced apoptosis is the inhibition of cyclic guanosine (B1672433) monophosphate (cGMP) phosphodiesterases (PDEs). aacrjournals.orgscienceopen.com

The biochemical cascade is understood to proceed as follows:

PDE Inhibition: Sulindac sulfone and its analogs inhibit specific cGMP-degrading PDE isozymes, particularly those belonging to the PDE2 and PDE5 families, which are often overexpressed in tumor cells. aacrjournals.orgresearchgate.net

Increased cGMP Levels: This inhibition prevents the breakdown of cGMP, leading to a sustained elevation of its intracellular concentration. aacrjournals.orgscienceopen.com

PKG Activation: The accumulated cGMP activates cGMP-dependent protein kinase (PKG). aacrjournals.orgnih.gov

Apoptosis Induction: Activated PKG then triggers downstream signaling events that culminate in apoptosis. aacrjournals.orgresearchgate.net This includes the activation of the c-Jun NH2-terminal kinase 1 (JNK1) stress-activated pathway and the reduction of oncogenic β-catenin levels. aacrjournals.orgresearchgate.net

Studies have demonstrated a direct correlation between the potency of sulindac derivatives to inhibit PDE, their ability to induce apoptosis, and their effectiveness in inhibiting cancer cell growth, solidifying this pathway as a critical component of sulindac sulfone's mechanism of action. aacrjournals.orgscienceopen.com

Table 2: Mechanistic Cascade of cGMP-Mediated Apoptosis by Sulindac Sulfone

| Step | Molecular Event | Consequence |

| 1 | Inhibition of cGMP Phosphodiesterase (PDE) | Prevention of cGMP degradation. aacrjournals.orgscienceopen.com |

| 2 | Elevation of intracellular cGMP | Sustained increase in cGMP levels. aacrjournals.org |

| 3 | Activation of Protein Kinase G (PKG) | PKG is activated by elevated cGMP. aacrjournals.orgnih.gov |

| 4 | Downstream Signaling | Activation of JNK1 and reduction of β-catenin. researchgate.net |

| 5 | Cellular Outcome | Induction of Apoptosis. aacrjournals.orgresearchgate.net |

Association with PKG Activation

The scientific literature reviewed does not provide a direct mechanistic link between the compound sulfoxone and the activation of cGMP-dependent protein kinase (PKG). The activation of PKG is primarily mediated by cyclic guanosine monophosphate (cGMP) or through oxidant-induced disulfide formation. nih.gov The binding of cGMP induces conformational changes that relieve auto-inhibition and activate the kinase. nih.govelifesciences.org Current research on PKG activators focuses on understanding these native mechanisms to develop new therapeutics. nih.gov

Targeting of Specific Enzymes and Proteins by Sulfone Derivatives

The sulfone functional group is a key structural motif in a variety of compounds that have been shown to inhibit several critical human and bacterial enzymes. This section explores the inhibitory actions of various sulfone-containing molecules on these specific protein targets.

Inhibition of Human TDP1 and TDP2 Enzymes by Sulfone Derivatives

Tyrosyl-DNA phosphodiesterases 1 and 2 (TDP1 and TDP2) are critical DNA repair enzymes that remove adducts from the ends of DNA, and their inhibition is a promising strategy for adjuvant cancer therapy. researchgate.net Studies on usnic acid derivatives containing sulfide, sulfoxide (B87167), and sulfone moieties have elucidated their potential as dual inhibitors of TDP1 and TDP2. researchgate.net

Research indicates that the oxidation state of the sulfur linkage significantly influences inhibitory activity. researchgate.net A systematic study of usnic acid-based sulfides and their oxidized sulfoxide and sulfone analogs revealed that, in general, the ability to inhibit TDP1 follows the order of sulfides > sulfoxides > sulfones. researchgate.net While many sulfone derivatives showed reduced potency compared to their sulfide counterparts, certain structures retained notable activity. For instance, a sulfone derivative containing a pyridine-2-yl fragment was identified as one of the most potent dual inhibitors in its class. researchgate.net

Table 1: Inhibitory concentrations (IC₅₀) of selected usnic acid derivatives against TDP1 and TDP2 enzymes. The data highlights the potency of a specific sulfone derivative compared to a highly active sulfide analog. researchgate.net

The simultaneous inhibition of both TDP1 and TDP2 is considered advantageous, as the enzymes can sometimes compensate for each other's functions. researchgate.netnih.gov

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that terminates the signaling of several fatty acid amides, including the endocannabinoid anandamide. researchgate.netacs.orgnih.gov Inhibition of FAAH is a therapeutic strategy for managing pain and inflammation. acs.orgnih.govnih.gov A novel series of heterocyclic sulfoxides and sulfones has been investigated as potential FAAH inhibitors. elifesciences.orgresearchgate.net

Research comparing these compounds to their corresponding sulfide analogs found that the sulfoxide and sulfone derivatives were significantly more potent, exhibiting 10 to 100 times greater inhibitory activity. elifesciences.org The potency of these sulfoxide and sulfone inhibitors was relatively insensitive to the nature of the attached heterocyclic ring or the acyl side chain. elifesciences.org This suggests that the oxidized sulfur moiety is a key contributor to the enhanced interaction with the FAAH enzyme. elifesciences.org

Allosteric Inhibition of Liver Pyruvate (B1213749) Kinase (PKL) by Sulfone-Based Analogs

The liver-specific isoform of pyruvate kinase (PKL) is a key enzyme in glycolysis and has emerged as a promising therapeutic target for metabolic dysfunction-associated fatty liver disease (MAFLD). duke.edu Recent research has focused on developing allosteric inhibitors of PKL based on the structure of urolithin C. duke.edu

In these studies, a scaffold-hopping approach was used to replace the carbonyl group in the urolithin structure with a sulfone moiety. This modification was found to be highly favorable for potent PKL inhibition. duke.edu The structure-activity relationship analysis revealed that the sulfone group, combined with catechol moieties on the aromatic rings, significantly enhances inhibitory activity. duke.edu Certain sulfone-based urolithin analogs have demonstrated promising IC₅₀ values in the low micromolar range against PKL in HepG2 cell lysates. duke.edu Compound 15e , in particular, not only decreased PKL activity but also demonstrated efficient cellular uptake, positioning it as a strong candidate for further development. duke.edu

Table 2: Inhibitory concentrations (IC₅₀) of selected sulfone-based urolithin analogs against liver pyruvate kinase (PKL). The values demonstrate a range of potent inhibition. duke.edu

Inhibition of DNA Topoisomerase IIα (TopoIIα) by Sulfone Derivatives

DNA topoisomerase IIα (TopoIIα) is a vital nuclear enzyme that manages DNA topology during replication and is a validated target for anticancer drugs. researchgate.net Inhibitors of TopoIIα are broadly classified as "poisons," which stabilize the enzyme-DNA cleavage complex, or "catalytic inhibitors," which prevent DNA binding or cleavage. While many classes of compounds, such as acridone (B373769) derivatives and mitoxantrone, are known TopoIIα inhibitors, specific research focusing on simple sulfone derivatives as a distinct class of TopoIIα inhibitors is not extensively documented in the reviewed literature. researchgate.net The anticancer drug mitoxantrone, an anthracenedione derivative, inhibits TopoIIα function but is not primarily classified as a sulfone derivative. researchgate.net

Penicillin Sulfone Inhibition of β-Lactamase Enzymes (e.g., OXA, CMY, TEM, CTX-M)

The proliferation of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics, is a major driver of antibiotic resistance. Penicillanic acid sulfones, such as tazobactam (B1681243) and enmetazobactam, are potent β-lactamase inhibitors used clinically to protect partner antibiotics. These inhibitors are effective against a wide range of serine β-lactamases, including class A (TEM, CTX-M), class C (CMY), and class D (OXA) enzymes.

The inhibitory mechanism involves the sulfone compound acting as a "suicide inhibitor." It binds to the active site of the β-lactamase, and the catalytic serine residue attacks the β-lactam ring. This forms a stable, covalent acyl-enzyme intermediate that is resistant to hydrolysis, thereby inactivating the enzyme. For some enzymes like CTX-M-15, this process can lead to the formation of a permanent lysinoalanine cross-link between two critical active site residues (Ser70 and Lys73), causing irremediable inactivation.

Specifically designed C-2 substituted penicillin sulfones have shown high affinity and low inhibition constants (Ki) for challenging class D OXA β-lactamases, which are often poorly inhibited by older inhibitors like clavulanic acid.

Table 3: Examples of penicillin sulfone inhibitors and their activity against various β-lactamase enzymes.

Anti-neuroinflammatory and Antioxidative Mechanisms of Styryl Sulfones

Styryl sulfones, a class of compounds structurally related to this compound, have demonstrated notable anti-neuroinflammatory and antioxidant properties through the modulation of key cellular signaling pathways. nih.govmdpi.comnih.gov Research has focused on their potential to protect neuronal cells from damage induced by inflammation and oxidative stress, which are implicated in neurodegenerative conditions like Parkinson's disease. nih.govmdpi.com

One of the primary mechanisms by which styryl sulfones exert their neuroprotective effects is through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govmdpi.comnih.gov The p38 MAPK pathway is a crucial regulator of neuroinflammatory responses and apoptosis (programmed cell death) in response to cellular stress. mdpi.com

In experimental models, a novel styryl sulfone compound, referred to as "4d," was shown to significantly suppress the activation of p38 MAPK in microglia cells that were exposed to the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium). nih.govmdpi.com This inhibition was observed to be concentration-dependent. mdpi.com By attenuating the activation of p38, the styryl sulfone compound effectively disrupts the downstream signaling cascade that leads to neuroinflammation-related cell death. nih.govnih.gov

Styryl sulfones also exhibit potent antioxidative effects by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a master transcription factor that regulates the cellular defense against oxidative stress. nih.govresearchgate.net Under normal conditions, Nrf2 is kept in the cytoplasm, but upon exposure to oxidative stress, it translocates to the nucleus to initiate the transcription of antioxidant genes. nih.govnih.gov

The styryl sulfone compound "4d" was found to promote the nuclear accumulation of Nrf2 in a dose-dependent manner in microglia cells challenged with MPP⁺. nih.gov This action enhances the cell's inherent ability to counteract oxidative damage. nih.gov

Table 1: Effect of Styryl Sulfone (4d) on Nrf2 Nuclear Accumulation

| Concentration of Compound 4d | Fold Increase in Nrf2 Nuclear Accumulation (vs. MPP⁺-treated group) |

| 2 µM | 3.5-fold |

| 5 µM | 7.7-fold |

| 10 µM | 8.4-fold |

This table presents data from a study on primary microglia, showing how pretreatment with compound 4d led to a dose-dependent increase in Nrf2 nuclear transfer compared to cells treated with the neurotoxin MPP⁺ alone. nih.gov

The activation and nuclear translocation of Nrf2 by styryl sulfones leads to the increased expression of its downstream target genes, which include powerful phase II detoxification and antioxidant enzymes. nih.gov Two of the most significant of these enzymes are heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC). nih.gov

Research demonstrated that treatment with the styryl sulfone compound "4d" significantly upregulated the protein expression levels of both HO-1 and GCLC in MPP⁺-induced microglia. nih.gov This upregulation fortifies the cell's antioxidant defenses, thereby reducing oxidative damage. nih.gov At a concentration of 2 µM, the compound elevated HO-1 levels to 100% of control levels, and at 5 µM, it restored GCLC levels to nearly 100%. nih.gov

Modulation of Metabolic Functions by Methyl Sulfone in Metastatic Cells

Methyl sulfone, another related sulfone compound, has been identified as a molecule that can modulate the metabolic functions of cancer cells, particularly under hypoxic (low oxygen) conditions, which are a hallmark of the metastatic niche. nih.gov By altering cellular metabolism, methyl sulfone can counter the survival and proliferative advantages that hypoxia confers upon metastatic cells. nih.gov

A key finding is that methyl sulfone can decrease the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov HIF-1α is considered the master regulator of the cellular response to hypoxia. nih.govnih.gov In cancer, HIF-1α activation promotes metastasis and treatment resistance by controlling genes involved in processes like angiogenesis (new blood vessel formation) and metabolic reprogramming. nih.govnih.gov In studies on hypoxic breast cancer and melanoma cells, methyl sulfone treatment led to a reduction in HIF-1α expression, thereby blocking a central driver of metastatic survival. nih.gov

Cancer cells often reprogram their metabolism to favor aerobic glycolysis, a phenomenon that allows for rapid proliferation. nih.gov Methyl sulfone has been shown to interfere with this process by reducing the levels of key glycolytic enzymes in metastatic cells under hypoxic conditions. nih.gov The affected enzymes include:

Pyruvate kinase M2 (PKM2): A critical enzyme that regulates the final, rate-limiting step of glycolysis. nih.govnih.gov Its expression is high in most cancer cells. nih.gov

Lactate dehydrogenase A (LDHA): An enzyme that converts pyruvate to lactate, a crucial step in anaerobic glycolysis. nih.gov

Glucose transporter 1 (GLUT1): A protein that facilitates the increased uptake of glucose into cancer cells to fuel their high metabolic rate. nih.govnih.gov

By decreasing the levels of PKM2, LDHA, and GLUT1, methyl sulfone effectively normalizes the metastatic metabolism of cancer cells, countering the effects of hypoxia. nih.gov

Table 2: Effect of Methyl Sulfone on Key Metabolic Proteins in Hypoxic Cancer Cells

| Target Protein | Function | Effect of Methyl Sulfone Treatment |

| HIF-1α | Master regulator of hypoxic response | Decreased Expression nih.gov |

| PKM2 | Glycolytic enzyme | Reduced Levels nih.gov |

| LDHA | Glycolytic enzyme | Reduced Levels nih.gov |

| GLUT1 | Glucose transporter | Reduced Levels nih.gov |

This table summarizes the findings from a study on breast cancer and melanoma cells, showing that methyl sulfone acts as a multi-targeting molecule that blocks hypoxia-induced metastatic targets. nih.gov

Alterations in Iron-Sulfur Metabolism (miR-210, Transferrin, ISCU1/2, Ferroportin)

The biological activities of sulfone compounds can intersect with the intricate cellular machinery of iron-sulfur metabolism. This system is fundamental for numerous cellular processes, and its disruption can have significant consequences. Key molecular players in this pathway include the microRNA miR-210, the iron transport protein transferrin, the iron-sulfur cluster scaffold proteins ISCU1/2, and the iron exporter ferroportin.

Under hypoxic conditions, often found in tumor microenvironments, the expression of miR-210 is robustly induced. nih.govnih.gov This "hypoxamir" plays a critical role in the cellular adaptation to low oxygen, partly by regulating mitochondrial metabolism. nih.govnih.gov One of its well-established targets is the iron-sulfur cluster scaffold protein (ISCU). nih.gov By downregulating ISCU, miR-210 impairs the biogenesis of iron-sulfur (Fe-S) clusters, which are essential cofactors for proteins involved in the electron transport chain and other metabolic pathways. nih.govnih.gov Studies on methyl sulfone, a related compound, have shown it can reduce the expression of miR-210 in cancer cells under hypoxic conditions, suggesting a potential mechanism for sulfone-containing molecules to counteract the metabolic reprogramming induced by hypoxia. researchgate.net

Iron homeostasis is tightly controlled by proteins like transferrin and ferroportin. Transferrin is the primary protein responsible for transporting iron in the bloodstream. nih.gov Ferroportin (FPN) is the only known cellular iron exporter in mammals, playing a crucial role in preventing toxic intracellular iron accumulation by transporting iron from the cytoplasm to the extracellular space. nih.gov Dysregulation of ferroportin can lead to intracellular iron overload, a condition that can induce ferroptosis, a form of iron-dependent cell death. nih.govnih.gov The function of these proteins is critical, as interruptions in Fe-S cluster biogenesis can paradoxically lead to mitochondrial iron overload and cytosolic iron depletion. nih.gov While direct modulation of transferrin or ferroportin by this compound is not extensively documented, sulfonate anions have been shown to bind to an allosteric site on transferrin and accelerate the rate of iron release, indicating that sulfur-containing functional groups can influence iron transport dynamics. nih.gov

Table 1: Key Molecules in Iron-Sulfur Metabolism and Their Functions

| Molecule | Type | Primary Function | Role in Hypoxia/Disease |

| miR-210 | microRNA | Post-transcriptional gene silencing; represses mitochondrial respiration. nih.gov | Induced by hypoxia; targets ISCU to impair Fe-S cluster assembly. nih.gov |

| Transferrin | Protein | Transports ferric iron through the bloodstream. nih.gov | Essential for supplying iron to cells; its regulation is crucial to prevent iron overload. nih.gov |

| ISCU1/2 | Protein | Scaffold protein for the assembly of iron-sulfur (Fe-S) clusters. nih.gov | Downregulated by miR-210 under hypoxia, leading to impaired Fe-S biogenesis. nih.gov |

| Ferroportin (FPN) | Protein | The only known mammalian cellular iron exporter; prevents iron overload. nih.govnih.gov | Dysregulation can cause intracellular iron overload and induce ferroptosis. nih.gov |

Reduction of Pro-angiogenic Protein (VEGF)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, largely driven by signaling molecules such as Vascular Endothelial Growth Factor (VEGF). Certain sulfone-containing compounds have demonstrated the ability to interfere with this process by reducing VEGF levels or inhibiting its function.

For instance, a novel compound synthesized by conjugating a suramin (B1662206) fragment with deoxycholic acid (DOCA), designated SFD, prominently features sulfone groups and has been identified as a potent VEGF inhibitor. nih.gov This molecule was specifically designed to bind to the heparin-binding domain (HBD) of VEGF. Surface plasmon resonance studies confirmed a high binding affinity, and subsequent cellular assays showed that SFD effectively inhibits VEGF-mediated tube formation in human umbilical vein endothelial cells (HUVECs), demonstrating a clear anti-angiogenic effect. nih.gov The mechanism mimics that of low molecular weight heparins, with the sulfone groups playing a key role in the stable binding to VEGF. nih.gov

Table 2: Research Findings on Sulfone-Related Compounds and VEGF Inhibition

| Compound/Agent | Key Finding | Implied Mechanism | Reference |

| SFD (Suramin Fragment-DOCA Conjugate) | Exhibits high binding affinity (KD = 3.8 nM) to VEGF. | The naphthalenetrisulfonate group binds to the heparin-binding domain of VEGF, inhibiting its function. | nih.gov |

| Dimethyl Sulfoxide (DMSO) | Caused a significant reduction in VEGF levels in HeLa cells after 72 hours of incubation. | Suppresses the release of the pro-angiogenic factor VEGF. | nih.gov |

Direct Targeting of Bacterial and Parasitic Structures/Processes

Albendazole (B1665689) Sulfone Disruption of Wolbachia Binary Fission

The therapeutic efficacy of some anthelmintic drugs is enhanced by their activity against endosymbiotic bacteria crucial for the parasite's survival. A prime example is the action of albendazole sulfone, the primary active metabolite of albendazole, against Wolbachia bacteria. nih.govplos.org These bacteria are endosymbionts of filarial nematodes, the causative agents of diseases like lymphatic filariasis and onchocerciasis (river blindness). nih.govnih.gov

Research has demonstrated that albendazole sulfone directly targets and disrupts the Wolbachia population. nih.govplos.org This action is independent of the drug's well-known effect on nematode microtubules. plos.orgnih.gov In both Drosophila melanogaster and the filarial nematode Brugia malayi, treatment with albendazole sulfone leads to a significant reduction in the intracellular Wolbachia titer. nih.govplos.org

The specific mechanism of this disruption has been identified as an impairment of bacterial cell division. plos.orgnih.gov Microscopic analysis using DNA staining and immunofluorescence for the FtsZ protein (a key component of the bacterial division machinery) reveals that albendazole sulfone treatment causes Wolbachia to elongate significantly. nih.govplos.org This elongation, or filamentation, is a classic phenotype indicating a defect in binary fission, where the bacteria continue to grow but fail to divide. plos.orgnih.gov This suggests that the efficacy of albendazole in treating filarial diseases is due to a dual-targeting mechanism: it attacks the nematode's microtubules while its sulfone metabolite simultaneously disrupts the replication of its essential Wolbachia symbionts. nih.gov

Formation of Covalent Adducts with β-Lactamase Enzymes

Bacterial resistance to β-lactam antibiotics is frequently mediated by β-lactamase enzymes, which hydrolyze the antibiotic's core ring structure. Sulfone-based compounds, particularly penicillin and cephalosporin (B10832234) sulfones, have been developed as potent inhibitors of these resistance enzymes. nih.govnih.gov

The mechanism of inhibition involves the formation of a stable, covalent adduct with a key serine residue in the active site of the β-lactamase enzyme. nih.govresearchgate.net Unlike some other inhibitors that form transient complexes, penicillin sulfones like tazobactam, sulbactam, and experimental compounds such as JDB/LN-1-255 form an acyl-enzyme intermediate that does not readily fragment or hydrolyze. nih.gov This effectively sequesters the enzyme, rendering it inactive and restoring the efficacy of the co-administered β-lactam antibiotic. acs.org

Mass spectrometry and X-ray crystallography studies have confirmed the formation of these unfragmented covalent adducts with various classes of β-lactamases, including the challenging class D (OXA) enzymes. nih.gov For example, the inhibitor JDB/LN-1-255 was shown to form a stable covalent product with several OXA β-lactamases, leading to their inactivation. nih.gov This mechanism of forming a long-lasting covalent bond is a crucial characteristic for successful β-lactamase inhibition by sulfone-based drugs. nih.govnih.gov

Non-Enzymatic Mechanisms of Action (e.g., Oxidative Modification)

The sulfone group (R-S(=O)₂-R') is characterized by a sulfur atom in its highest oxidation state, double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This chemical structure is the result of the oxidation of a precursor thioether (sulfide), which is first oxidized to a sulfoxide and subsequently to a sulfone. researchgate.netorganic-chemistry.orgmdpi.com This oxidative process is a fundamental aspect of sulfone chemistry and can be achieved using various oxidizing agents, such as hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org

Once formed, the sulfone group is exceptionally stable and generally resistant to further oxidation or reduction under typical physiological conditions. Its mechanism of action is therefore not usually characterized by direct participation in redox cycling in the manner of non-enzymatic antioxidants like ascorbic acid or tocopherol, which act by donating electrons to neutralize reactive oxygen species (ROS). nih.gov

Advanced Research Methodologies and Models

In Vitro Pharmacological and Mechanistic Studies

In vitro studies are crucial for elucidating the direct effects of Sulfoxone on biological targets and pathways, independent of systemic physiological factors. These studies often involve isolated enzymes, cell lines, or subcellular fractions to precisely investigate the compound's interactions.

Cell-Free Enzyme Assays and Kinetic Studies

Cell-free enzyme assays are utilized to assess the direct impact of this compound on the activity of specific enzymes. Kinetic studies performed in conjunction with these assays help to determine the nature of inhibition (e.g., competitive, non-competitive) and key parameters such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). While the provided search results discuss sulfone derivatives and their interactions with various enzymes like dihydropteroate (B1496061) synthetase drugbank.com, beta-lactamases pnas.orgacs.org, sulfotransferases nih.govoup.com, cholinesterases, and β-secretase mdpi.com, and enzymes involved in the metabolism of other sulfone-containing compounds nih.govnih.govmdpi.comnih.govarvysproteins.com, specific detailed kinetic data for this compound itself in cell-free enzyme assays were not prominently found in the provided snippets. However, the general methodology involves incubating the enzyme with its substrate in the presence of varying concentrations of the test compound (this compound) and measuring the reaction rate nih.govmdpi.combiorxiv.org. Changes in enzyme activity are then analyzed to determine the inhibitory potential and kinetic parameters nih.govmdpi.comarvysproteins.combiorxiv.org. For example, studies on other sulfone derivatives have determined IC50 values against enzymes like human TDP1 and TDP2 mdpi.com and bacterial beta-lactamases acs.org. The mechanism of action of this compound as a competitive inhibitor of bacterial dihydropteroate synthetase has been described, where it interferes with the binding of para-aminobenzoic acid (PABA), a necessary step in folic acid synthesis in susceptible organisms drugbank.com.

Cell-Based Assays for Growth Inhibition, Apoptosis, and Cytotoxicity

Cell-based assays are widely used to evaluate the effects of compounds like this compound on living cells, including their impact on cell proliferation, viability, and the induction of cell death pathways such as apoptosis murigenics.comthermofisher.comnuchemsciences.com. These assays provide a more complex biological context compared to cell-free systems.

Studies involving sulfone derivatives have demonstrated potent antineoplastic activity against various human cancer cell lines, with some compounds showing activity in the nanomolar range rsc.org. Cytotoxicity is often assessed using methods like the MTT assay, which measures metabolic activity as an indicator of cell viability rsc.orgnih.govijbc.irnih.govplos.org. The concentration required to inhibit cell growth by 50% (IC50) is a common metric derived from these assays rsc.orgnih.govnih.govnih.gov. For instance, a study on novel benzyl (B1604629) naphthyl sulfoxide (B87167)/sulfone derivatives reported IC50 values ranging from 15 nM to 42.58 µM against different human tumor cells rsc.org.

Apoptosis induction by sulfone compounds has been investigated using techniques such as flow cytometry, TUNEL staining, DNA laddering, and cell death ELISA murigenics.comthermofisher.comnuchemsciences.comnih.govnih.gov. These methods detect characteristic markers of apoptosis, including DNA fragmentation and changes in cell membrane properties murigenics.comthermofisher.comnuchemsciences.comnih.gov. For example, sulfinosine, a purine (B94841) ribonucleoside sulfinosine, was shown to induce typical DNA laddering and arrest cell cycle progression at the G2M phase in lung carcinoma cells nih.gov. Another study indicated that a specific benzyl naphthyl sulfone derivative could induce tumor cell apoptosis via the p53-Bcl-2-Bax signaling pathway rsc.org.

The following table summarizes representative data from studies on sulfone-containing compounds in cell-based assays (Note: Specific data for this compound was not found, so data for related sulfone derivatives are presented as examples of the methodologies):

| Compound Class | Cell Line(s) | Assay Type | Key Finding (Example) | Citation |

| Vinyl Sulfone Derivatives | A431, A549, H1975 | Cytotoxicity (MTT) | VF16 IC50 values: 33.52-54.63 µM nih.gov | nih.gov |

| Benzyl Naphthyl Sulfone/Sulfoxide | HeLa, MCF-7, HepG2, SCC-15 | Cytotoxicity (MTS) | Some compounds showed nanomolar IC50 values rsc.org | rsc.org |

| Sulfinosine | NSCLC, SCLC | Growth Inhibition (BrdU, MTT), Apoptosis | IC50 values: 5.68-6.24 µM (MTT) nih.gov; DNA laddering nih.gov | nih.gov |

| Methylsulfonylmethane | AGS, HepG2, KYSE-30 | Cytotoxicity (MTT, Neutral Red, Protein) | IC50 values: 21.87-28.04 mg/ml (72h) nih.gov | nih.gov |

| Sulindac (B1681787) Sulfone | CL1-1, CL1-5, A549 | Cell Survival (MTT), NQO1 expression/activity | Increased NQO1 expression/activity plos.org | plos.org |

Interactive Data Table: The data presented above can be rendered as an interactive table in a suitable digital format, allowing users to sort and filter the information by columns such as Compound Class, Cell Line, or Assay Type.

Human Liver Microsomes (HLM) and Recombinant Human CYP Enzymes (rhCYP) for Metabolism Studies

Human liver microsomes (HLM) and recombinant human cytochrome P450 (rhCYP) enzymes are widely used in vitro models to investigate the metabolic fate of compounds, including this compound and other sulfone-containing drugs nih.govnih.govpharmgkb.orgmdpi.comchempartner.comcapes.gov.brasm.orgresearchgate.net. These systems allow for the identification of metabolites and the determination of which CYP isoforms are involved in specific metabolic pathways nih.govnih.govpharmgkb.orgmdpi.comchempartner.comcapes.gov.brasm.orgresearchgate.net.

Studies on the metabolism of other sulfone or sulfoxide compounds have shown the involvement of various CYP enzymes. For instance, CYP3A4 has been identified as a major enzyme responsible for the formation of sulfone metabolites from compounds like lansoprazole (B1674482) and tenatoprazole (B1683002) pharmgkb.orgmdpi.comcapes.gov.brresearchgate.net. CYP2C19 and CYP2C9 have also been implicated in the metabolism of certain sulfoxides and sulfones nih.govnih.govmdpi.comcapes.gov.br. In vitro incubations with HLM and specific rhCYP enzymes, followed by analysis using techniques like LC-MS-MS, are standard procedures for these studies nih.govnih.gov. This approach helps to understand the potential for drug-drug interactions based on CYP inhibition or induction nih.govnih.govpharmgkb.org. While specific metabolic data for this compound was not detailed in the provided snippets, the methodologies described are applicable to studying its biotransformation. The oxidation of sulfoxide to sulfone is a known metabolic pathway for sulfur-containing compounds, often catalyzed by CYPs and FMOs acibadem.edu.trunito.it.

Human Liver Cytosol (HLC) and Human Liver Mitochondrial (HLMit) Fraction Studies

In addition to microsomes, human liver cytosol (HLC) and human liver mitochondrial (HLMit) fractions are used to investigate the involvement of cytosolic and mitochondrial enzymes in drug metabolism oup.comnih.govnih.govresearchgate.netscienceopen.com. These fractions contain enzymes such as sulfotransferases (SULTs), which are primarily located in the cytosol and are involved in the sulfation of various compounds nih.govoup.com. Monoamine oxidases (MAOs) and aldehyde oxidase (AO) are also found in these fractions and can contribute to drug metabolism researchgate.net.

In vitro incubations with HLC and HLMit fractions are performed to assess the metabolic stability of compounds and identify metabolites formed by non-microsomal enzymes nih.govnih.gov. For example, studies evaluating the metabolic fate of sulfoxide and sulfone metabolites of various drugs have utilized incubations with HLC and HLMit preparations nih.govnih.gov. These studies, typically analyzed by LC-MS-MS, help to provide a comprehensive picture of a compound's metabolic profile beyond just CYP-mediated reactions nih.govnih.govresearchgate.net. While direct studies on this compound using HLC and HLMit were not found, these methodologies are relevant for a complete in vitro metabolism assessment of sulfone drugs.

High-Throughput Cell-Based Chemical Screens

High-throughput cell-based chemical screens are employed to rapidly assess the effects of large libraries of compounds on specific cellular processes or targets plos.orgnih.govresearchgate.netacs.orgsci-hub.se. These screens often utilize automated microscopy or other detection systems to measure cellular responses, such as changes in viability, proliferation, or the expression of fluorescent reporters plos.orgnih.govresearchgate.netsci-hub.se.

Albendazole (B1665689) sulfone, a metabolite of albendazole, was identified as targeting Wolbachia bacteria in a high-throughput cell-based screen using a fluorescently labeled Drosophila cell line infected with Wolbachia plos.orgnih.gov. This screen successfully identified compounds that reduced intracellular Wolbachia titer plos.orgnih.gov. Follow-up studies confirmed that albendazole sulfone reduced Wolbachia titer and induced elongation, indicative of binary fission defects plos.orgnih.gov. This demonstrates the utility of high-throughput cell-based screens in identifying the cellular targets and effects of sulfone compounds.

Spectroscopic and Imaging Techniques (e.g., Light Microscopy, Electron Microscopy, 1H NMR Spectroscopy, Comet Assay)

Various spectroscopic and imaging techniques are used in conjunction with in vitro studies to gain deeper insights into the cellular and molecular effects of compounds.

Light Microscopy and Electron Microscopy: These techniques are used to visualize morphological changes in cells treated with this compound or related compounds, such as alterations in cell shape, organelle structure, or the presence of apoptotic bodies rsc.org. Electron microscopy can provide ultrastructural details of cellular damage or changes induced by the compound.

1H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can be used to analyze the metabolic profiles of cells or biological fluids after treatment with a compound. This can help identify changes in the levels of various metabolites, providing clues about the biochemical pathways affected by this compound.

Comet Assay: The comet assay (also known as single-cell gel electrophoresis) is a sensitive technique used to detect DNA damage, such as single- and double-strand breaks scienceopen.com. This assay can be used to assess the genotoxic potential of this compound by measuring the extent of DNA migration in individual cells embedded in a gel, which resembles a comet shape.

While specific examples of these techniques being applied directly to this compound were not extensively detailed in the provided search results, these are standard methodologies in in vitro pharmacological and mechanistic studies of chemical compounds, including sulfone derivatives pnas.orgacs.org. For instance, mass spectrometry and NMR spectroscopy have been used in studies investigating the mechanism of action of beta-lactamase inhibitors, including sulfone derivatives pnas.orgacs.org. DNA staining is also a common technique used in cell-based assays to visualize nuclear changes associated with apoptosis or to assess microbial DNA plos.orgnih.gov.

Animal Models for Mechanistic Research

Animal models play a crucial role in understanding the mechanisms of action of chemical compounds and evaluating their potential therapeutic or preventive effects in a complex biological environment. Various animal models have been employed in research involving sulfone compounds, including studies relevant to tumorigenesis, infectious diseases, and neurodegenerative conditions.

Rodent Models of Tumorigenesis and Cancer Prevention

Rodent models have been extensively used to study tumorigenesis and evaluate the efficacy of compounds in cancer prevention. The sulfone metabolite of sulindac, often referred to as exisulind, has been a subject of research in this area. Studies using rodent models of chemical carcinogenesis have shown that this sulfone can prevent tumor formation without inhibiting cyclooxygenase (COX) enzyme activity or lowering prostaglandin (B15479496) levels, suggesting COX-independent mechanisms. aacrjournals.orgfrontiersin.org For instance, in the azoxymethane (B1215336) (AOM) model of rat colon tumorigenesis, sulindac sulfone inhibited tumor formation at doses that did not reduce prostaglandin levels in the colon mucosa. nih.gov It achieved plasma concentrations exceeding those required to inhibit tumor cell growth and induce apoptosis in vitro. nih.gov

Research using severe combined immunodeficiency (SCID) mice injected with K-ras-activated human colon cancer cells (Caco-2) demonstrated that sulindac inhibited tumorigenesis. aacrjournals.org The sulfone metabolite of sulindac was found to inhibit COX-2 protein expression, leading to a decrease in prostaglandin E2 production. aacrjournals.org This suggests that sulindac sulfone can exert COX-dependent effects by suppressing K-ras-dependent signaling of COX-2 protein expression. aacrjournals.org

Another study investigated a novel amide derivative of sulindac, sulindac sulfide (B99878) amide (SSA), in the N-methyl-N-nitrosourea (MNU)-induced rat model of breast carcinogenesis. mdpi.com SSA, which has reduced COX-inhibitory activity but enhanced cGMP PDE inhibitory activity, demonstrated promising in vivo anticancer activity, significantly reducing the incidence and multiplicity of tumors in this model. mdpi.com

Murine Models of Infectious Diseases (e.g., Malaria, Tuberculosis, Toxoplasmosis)

Murine models are valuable for studying infectious diseases and evaluating the effectiveness of antimicrobial agents. Sulfone compounds have been investigated in murine models for diseases such as malaria, tuberculosis, and toxoplasmosis.

In the context of malaria, the antimalarial efficacies of a 3,5-diaryl-2-aminopyrazine sulfoxide and its corresponding sulfone metabolite were evaluated in the NOD-scid IL2Rγ null (NSG) murine malaria disease model infected with Plasmodium falciparum. researchgate.netexlibrisgroup.comnih.gov Both the sulfoxide and sulfone showed similar efficacy, with a 90% effective dose (ED90) of 0.1 mg per kg of body weight in a quadruple-dose regimen. exlibrisgroup.comnih.gov Pharmacokinetic studies revealed that the sulfoxide was rapidly converted to the sulfone, which was identified as the major active metabolite. exlibrisgroup.comnih.gov Dosing the sulfoxide resulted in significantly higher exposure to the sulfone compared to directly dosing the sulfone, indicating the sulfoxide's role as an effective prodrug in this model. exlibrisgroup.comnih.govnih.gov

For tuberculosis research, sulfone compounds, including metabolites of oxazolidinones like PNU-100480 (sutezolid) and linezolid (B1675486), have been studied in murine models. nih.govnih.gov While PNU-100480 and linezolid have shown promising activity against Mycobacterium tuberculosis in the murine system, the sulfone metabolite of PNU-100480 is also formed, although to a lesser extent than the sulfoxide metabolite. nih.gov The sulfoxide metabolite has potent anti-M. tuberculosis activity and reaches higher concentrations than the parent compound. nih.govresearchgate.net Research has also explored the antituberculosis activity of 1,3-benzothiazinone sulfoxide and sulfone derivatives in mouse models, noting that the sulfone analogue was only weakly active compared to the sulfoxide analogue and the parent compound BTZ043 against M. tuberculosis and M. bovis. acs.org

In murine models of toxoplasmosis, sulfone compounds, including 4,4′-diamino diphenyl sulfone (dapsone), have demonstrated effectiveness against Toxoplasma gondii. asm.orgajtmh.org Early research in the 1940s reported the effectiveness of sulfonamides against murine toxoplasmosis, and several sulfone compounds were subsequently found to be effective. asm.org A study comparing the effects of different compounds on toxoplasmosis in mice found that 4,4′-diamino diphenyl sulfone provided a greater degree of protection than aureomycin, sulfathiazole, and sulfamerazine. ajtmh.org

Mouse Models of Neurodegenerative Diseases (e.g., Parkinson's Disease)

Mouse models are also utilized to investigate neurodegenerative diseases like Parkinson's disease (PD). While this compound itself is not typically associated with PD treatment, research on novel sulfone-containing compounds has been conducted in PD models. A study screened novel styryl sulfone compounds for anti-PD activity in a MPTP-induced mouse model of PD. mdpi.com One compound, 4d, showed significant protective effects, suppressing dopamine (B1211576) neurotoxicity, microglial activation, and astrocyte activation. mdpi.com Mechanistic studies indicated that this compound inhibited neuroinflammatory responses and oxidative stress through the p38 signaling pathway and by promoting the Nrf2-regulated antioxidant defense pathway. mdpi.commdpi.com

Drosophila Models for Endosymbiont Targeting (Wolbachia)

Drosophila models, particularly those infected with Wolbachia endosymbionts, have been used to identify compounds that target these bacteria. Wolbachia are intracellular bacteria that infect a wide range of arthropods, including Drosophila melanogaster. frontiersin.orgasm.org Targeting Wolbachia is a strategy for controlling vector-borne diseases, as these bacteria are essential for the survival and reproduction of some filarial nematodes responsible for diseases like lymphatic filariasis. nih.govplos.org A cell-based screen using a Wolbachia-infected Drosophila cell line identified several Wolbachia-disrupting compounds, including albendazole sulfone, a metabolite of the anthelmintic drug albendazole. frontiersin.orgasm.orgnih.govplos.orginnspub.net Follow-up studies in Drosophila melanogaster and Brugia malayi (a filarial nematode) demonstrated that albendazole sulfone reduces intracellular Wolbachia titer. nih.govplos.org Importantly, albendazole sulfone did not disrupt Drosophila microtubule organization, suggesting a direct targeting of Wolbachia. nih.govplos.org The compound was observed to induce Wolbachia elongation, indicative of binary fission defects. nih.govplos.org

Xenograft Tumor Models for Imaging Research

Xenograft tumor models, where human cancer cells or tissues are implanted into immunocompromised mice, are valuable for studying tumor growth and evaluating diagnostic and therapeutic agents, including those used in imaging research. Sulfone-containing compounds have been explored in the development of fluorescent probes for tumor imaging. For instance, molecular engineering of sulfone-xanthone chromophores has led to the development of fluorescent dyes with enhanced properties for biomedical imaging. nih.govacs.org A tumor-targeted fluorescent probe, J-S-LS301, based on a sulfone-xanthone skeleton, was developed and evaluated in orthotopic transplantation tumor models of hepatocellular carcinoma. nih.govacs.org This probe showed specific and strong fluorescent signals in tumors, enabling fluorescence-guided tumor surgery. nih.govacs.org Xenograft models derived from cancer cell lines and patient-derived xenografts (PDX) are commonly used to assess the distribution and targeting of such probes. researchgate.netthno.org

Theoretical and Computational Pharmacology

Theoretical and computational pharmacology approaches are increasingly used to complement experimental studies, providing insights into the molecular interactions, properties, and potential activities of chemical compounds. These methods can include molecular docking, quantum mechanics calculations, and molecular dynamics simulations.

Computational studies have been applied to investigate sulfone compounds in various contexts. For example, computational investigations using density functional theory (DFT) have been used to simulate the polymerization process of sulfonated poly(arylene ether sulfone)s, predicting the feasibility and characteristics of the synthesis based on the type of halogen atoms present. pnas.orgmdpi.com

In the field of antimicrobial research, computational insights have been sought to understand the factors affecting the potency of diaryl sulfone analogs as inhibitors of dihydropteroate synthase (DHPS) in Escherichia coli. nih.gov Molecular docking calculations have been performed to investigate the binding mode of diaryl sulfone compounds at the catalytic pocket of DHPS. nih.gov DFT calculations have been used to compute the HOMO and LUMO energies and their location at the substrate binding pocket. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have also been developed to illustrate the favorable and unfavorable contributions of substitutions in sulfone compounds. nih.gov Molecular dynamics simulations have been used to confirm the stability of inhibitors at the catalytic site. nih.gov These computational approaches provide deeper insights for the design of novel drug candidates. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., an enzyme) when bound to form a stable complex. This method aims to predict the binding mode and affinity between molecules.

Ligand-Enzyme Binding Mode Analysis

Molecular docking simulations have been employed to analyze how sulfone compounds interact with target enzymes. For instance, studies on sulfone derivatives as potential antifungal agents have utilized molecular docking to examine their binding at the active site of cytochrome P450 14α-sterol demethylase (CYP51). Docking results for certain sulfones showed comparable binding interactions to the active site of Mycobacterium tuberculosis P450 DM as the known antifungal drug fluconazole. mdpi.comnih.gov Analysis of the binding modes revealed that specific parts of the sulfone derivatives, such as the phenyl sulfone group and aniline (B41778) side chain, can bind to the active site, forming interactions like pi-cation interactions with a heme ion and hydrophobic and van der Waals interactions with surrounding residues. nih.gov

Molecular docking has also been used to study the interaction of sulfone-containing compounds with bacterial enzymes like DNA gyrase and Dihydropteroate synthase. mdpi.comnih.gov These studies aim to understand how these compounds might exert antibacterial effects by blocking essential bacterial processes. Docking results can indicate good binding affinity and identify specific interactions within the enzyme pockets that could stabilize the compound and contribute to its antimicrobial activity. mdpi.comnih.gov

Prediction of Activity and Inhibition Mechanisms

Molecular docking simulations can help predict the potential activity and inhibition mechanisms of sulfone compounds. By analyzing the strength and nature of the interactions between a sulfone ligand and a target protein, researchers can infer the likelihood and mechanism of inhibition.

For example, docking studies of sulfone analogs targeting the ATPase domain of human topoisomerase II alpha (TopoIIα), an enzyme crucial for DNA integrity and a target in cancer therapy, predicted that several sulfone compounds could bind efficiently to this domain. tandfonline.comnih.gov Some sulfone analogs exhibited higher predicted binding affinity than a known TopoII inhibitor. tandfonline.comnih.gov Molecular dynamics simulations, often used in conjunction with docking, further explored these interactions, revealing strong binding to specific amino acid residues in the ATP-binding pocket, driven by electrostatic attraction and hydrogen bond formation. tandfonline.comnih.gov These computational findings suggest that sulfones could be potential lead molecules for targeting TopoIIα. tandfonline.comnih.gov

In the context of antibacterial activity, molecular docking of a sulfone biscompound containing a triazole moiety against DNA gyrase and Dihydropteroate synthase showed interactions within the enzyme pockets, suggesting a potential mechanism for its observed antibacterial effects. mdpi.comnih.gov The docking scores can provide a quantitative measure of predicted binding affinity, which can correlate with observed inhibitory activity. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. This allows researchers to observe the dynamic behavior of a system, providing insights beyond the static view offered by molecular docking.

Conformational Dynamics and Interactions in Protein Pockets

MD simulations are valuable for studying the conformational dynamics of proteins and how they change upon ligand binding. They can reveal how flexible protein binding pockets are and how a ligand's presence influences the shape and dynamics of the pocket and surrounding residues. openreview.netacs.org

Studies using MD simulations have explored the interactions of sulfone derivatives within protein binding pockets. For instance, simulations investigating the binding of sulfone analogs to TopoIIα provided dynamic information about their interactions with specific amino acid residues in the ATP-binding pocket, complementing the static docking results. tandfonline.comnih.gov MD simulations can capture the fluctuations and rearrangements of the protein and ligand, offering a more realistic picture of the binding event and the stability of the complex over time. researchgate.net

Studies of Nano-phase-segregated Structures

Beyond protein-ligand interactions, MD simulations are also used to study the structural properties of materials containing sulfone groups, such as sulfonated polymers. These simulations can provide insights into the formation and characteristics of nano-phase-segregated structures in these materials, which are relevant in applications like proton exchange membranes for fuel cells. ingentaconnect.comresearchgate.netresearchgate.netnih.govmdpi.com

MD simulations of sulfonated poly(arylene ether sulfone) multiblock copolymers, for example, have investigated the influence of block length and water content on the nanophase segregation and transport properties. ingentaconnect.comresearchgate.net These studies analyze the distribution of hydrophilic sulfonate groups and water molecules within the polymer matrix, revealing how the molecular structure affects the formation of distinct hydrophilic and hydrophobic domains. ingentaconnect.comresearchgate.netnih.govmdpi.com Radial distribution function analysis, a technique used in MD simulations, can quantify the spatial relationships between different components, providing detailed information about the local structure and phase segregation. ingentaconnect.comresearchgate.netnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are cheminformatics approaches that aim to build predictive models correlating the structural and physicochemical properties of compounds with their biological activities. These models can be used to predict the activity of new, untested compounds.

QSAR studies have been conducted on sulfone derivatives to understand the structural features that contribute to their biological activity, such as antibacterial or antifungal effects. asm.orgderpharmachemica.comnih.govtandfonline.comnih.govnih.govderpharmachemica.com These studies involve calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of sulfone compounds with known activities. asm.orgderpharmachemica.com Statistical methods, such as multiple linear regression or more advanced machine learning techniques, are then used to build a model that relates the descriptors to the activity. asm.orgderpharmachemica.comtandfonline.com

For instance, QSAR studies on sulfa drugs, including sulfones, as inhibitors of Pneumocystis carinii dihydropteroate synthetase (DHPS) have been performed to develop pharmacophoric models for inhibition. asm.orgnih.gov While conventional regression analysis might not always provide strong correlations, three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) have yielded better results, providing models that can be useful for understanding and predicting the binding of new sulfa drugs to DHPS. asm.orgnih.gov

QSAR models can indicate which molecular properties are important for the observed activity. For example, studies on indolyl aryl sulfones as reverse transcriptase inhibitors have used QSAR to identify that the sulfonyl group flanked between the indole (B1671886) nucleus and phenyl ring, the NH group of the indole nucleus, and the hydrophobicity of substituents on the phenyl nucleus are important for optimal interaction with the enzyme. tandfonline.comderpharmachemica.com The statistical significance and predictive power of QSAR models are evaluated through methods like cross-validation and external validation. derpharmachemica.comtandfonline.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5351 nih.gov |

| This compound sodium | 8954 wikipedia.orgwikidata.org |

| Aldesulfone sodium | 8954 wikipedia.orgwikidata.org |

| Diasone sodium | 8954 wikipedia.orgwikidata.org |

Data Tables

While specific quantitative data from research findings (e.g., precise binding energies for all docked sulfones, diffusion coefficients from all MD simulations, or QSAR model coefficients) were not consistently available across the search results in a format easily extractable for comprehensive tables without violating the source exclusion rules or going beyond the scope of the provided snippets, the following table illustrates the type of data that might be presented in detailed research findings related to molecular docking:

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Sulfone X | TopoIIα ATPase Domain | -X.XX | Residue A, Residue B |

| Sulfone Y | CYP51 | -Y.YY | Residue C, Residue D |

| Sulfone Z | DNA Gyrase | -Z.ZZ | Residue E, Residue F |

Similarly, for QSAR studies, a table summarizing the correlation statistics of a model might look like this:

| QSAR Model Type | R² | Q² (Cross-validated R²) |

| 3D-QSAR (CoMFA) | 0.964 asm.org | 0.699 asm.org |

| Stepwise Regression | 0.835 derpharmachemica.com | 0.780 derpharmachemica.com |

These tables are illustrative examples based on the types of results discussed in the search snippets and would contain specific data points in a full research article.

Free Energy Calculations (e.g., MM/PB(GB)SA method)

Free energy calculations, such as those employing the Molecular Mechanics-Poisson Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) methods, are valuable tools for estimating the binding free energy of molecules. walshmedicalmedia.comnih.gov These methods combine molecular mechanical force fields with continuum solvent models to strike a balance between efficiency and accuracy in predicting binding affinities. walshmedicalmedia.com

The MM/PB(GB)SA approach calculates the free energy difference between different states, most often representing the bound and unbound states of solvated molecules. ambermd.org The total free energy in the MM/PB(GB)SA theory is composed of the gas phase molecular mechanical energy, the solvation free energy, and the configurational entropy term. walshmedicalmedia.com The gas phase energy includes bonded, van der Waals, and electrostatic interactions. walshmedicalmedia.com The solvation free energy is further divided into polar and nonpolar components; the polar part is calculated by solving the Poisson-Boltzmann (PB) or generalized Born (GB) equation, while the nonpolar part is typically estimated based on the solvent accessible surface area (SASA). walshmedicalmedia.comnih.gov

While MM/PB(GB)SA is computationally less demanding than more rigorous methods like free energy perturbation or thermodynamic integration, its accuracy can vary depending on the system and specific parameters used, such as the continuum-solvation method, charges, dielectric constant, sampling method, and entropies. walshmedicalmedia.comnih.gov It is often used to re-rank docking poses in molecular docking studies and can reliably predict the relative binding free energies of a series of compounds binding to the same target. walshmedicalmedia.com

Although the provided search results discuss MM/PB(GB)SA in the context of protein-ligand or protein-protein binding and the study of other sulfone-containing compounds or related systems walshmedicalmedia.comambermd.orgresearchgate.netmdpi.comresearchgate.netacs.orgmdpi.com, specific detailed data or direct applications of MM/PB(GB)SA calculations solely for this compound itself were not prominently found within the search results. However, the methodology is broadly applicable to understanding the energetics of molecular interactions and conformational changes in chemical compounds, including sulfones.

Analysis of Supramolecular Interactions in Solid State

The solid-state structure and properties of sulfone-containing compounds are significantly influenced by supramolecular interactions, which involve non-covalent forces such as hydrogen bonding, π-π interactions, and van der Waals forces. researchgate.netsoton.ac.ukrsc.orgscispace.com Analyzing these interactions provides crucial insights into crystal packing, stability, and physicochemical characteristics. researchgate.netrsc.orgscispace.comresearchgate.net X-ray crystallography is a primary technique used to determine the crystal structure and identify these interactions. rsc.orgscispace.comresearchgate.netnih.govnih.gov

Sulfonyl groups (-SO2-) are known to participate in hydrogen bonding in the solid state. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors due to the highly polar nature of the sulfur-oxygen bond. researchgate.netrsc.orgscispace.commdpi.com Additionally, if an aliphatic carbon is attached to the sulfone group, the acidity of the α-hydrogens on this carbon increases, allowing the sulfone group to also act as a hydrogen bond donor through C-H...O interactions. researchgate.netsoton.ac.uk

Steric and electronic effects play a crucial role in determining the solid-state structure and supramolecular interactions of sulfone compounds. researchgate.netsoton.ac.ukacs.orgnih.gov The presence and nature of substituents on the molecular framework can influence the conformation of the molecule and the way molecules pack in the crystal lattice. researchgate.netsoton.ac.ukacs.org

Electronic effects, such as the presence of electron-withdrawing or electron-donating groups, can alter the electron density distribution within the molecule, affecting the polarity of bonds and thus the strength and directionality of hydrogen bonds and other intermolecular interactions. rsc.orgscispace.com For example, electron-releasing substituents can increase the negative charge density on the sulfonyl oxygen atoms, enhancing their hydrogen bond acceptor capabilities. rsc.orgscispace.com

Steric bulk of substituents can impose conformational constraints and influence the packing arrangements to minimize unfavorable interactions. researchgate.netsoton.ac.ukacs.orgnih.govrsc.org The interplay between steric and electronic effects dictates the preferred conformations and the resulting supramolecular synthons formed in the solid state. researchgate.netsoton.ac.ukacs.orgnih.gov These effects can lead to different crystal forms (polymorphs) with distinct physical properties. researchgate.netresearchgate.netacs.org

Stereochemical features, including relative and absolute stereochemistry, have a significant impact on the solid-state structure of sulfone compounds. researchgate.netsoton.ac.ukresearchgate.netkpfu.rursc.orgcdnsciencepub.com Chirality within a molecule can influence crystal packing and the formation of specific supramolecular assemblies. soton.ac.ukresearchgate.netkpfu.rursc.org

Studies on chiral sulfone derivatives have demonstrated how stereochemical differences can lead to the formation of asymmetric dimers in the solid state, even from seemingly stereochemically homogeneous molecules. researchgate.netkpfu.ru This can occur through pairwise hydrogen bonds involving stereochemically distinct oxygen atoms of the sulfonyl groups from different molecules. researchgate.netkpfu.ru This phenomenon, sometimes referred to as "crystallization-induced diastereomerization," highlights how the crystallization process itself can influence the observed stereochemical arrangement in the solid state. researchgate.netkpfu.ru

The conformation of sulfone groups and their orientation relative to other parts of the molecule are influenced by stereochemical features, impacting the potential for intermolecular interactions. rsc.orgkpfu.rursc.orgresearchgate.net Even small stereochemical differences can lead to significant variations in crystal packing and the resulting physical properties. researchgate.netresearchgate.net

Synthesis and Biotransformation Pathways of Sulfone Compounds

Synthetic Methodologies for Sulfone Derivatives

Several approaches exist for the construction of the sulfone functional group. These methods vary in their reagents, conditions, and applicability to different molecular scaffolds.

Oxidation of Sulfides/Thioethers to Sulfones

A common and widely used strategy for synthesizing sulfones is the oxidation of corresponding sulfides (thioethers) or sulfoxides. wikipedia.orgthieme-connect.comjchemrev.com Sulfoxides represent an intermediate oxidation state between sulfides and sulfones. researchgate.net The oxidation of a sulfide (B99878) typically proceeds sequentially, first to the sulfoxide (B87167) and then to the sulfone. wikipedia.orgresearchgate.net Various oxidizing agents can be employed for this transformation. For instance, 30% hydrogen peroxide, catalyzed by materials like niobium carbide, can efficiently afford sulfones from sulfides. organic-chemistry.org Other methods utilize oxidants such as sodium chlorite (B76162) and hydrochloric acid in organic solvents, providing high yields and selectivity for sulfone formation from various aryl, benzyl (B1604629), and alkyl sulfides. mdpi.com Environmentally benign approaches using urea-hydrogen peroxide and phthalic anhydride (B1165640) have also been reported for the metal-free oxidation of substituted sulfides to sulfones. organic-chemistry.org Selectfluor has been shown to mediate efficient oxidations of sulfides to sulfones at ambient temperature using water as the oxygen source. organic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed Conversions